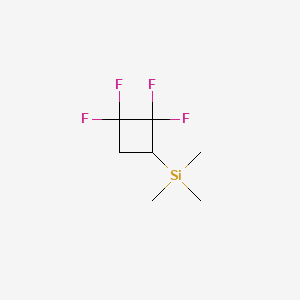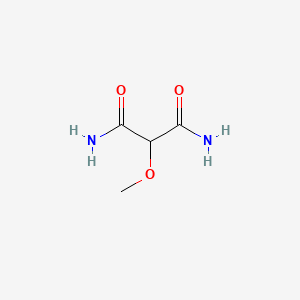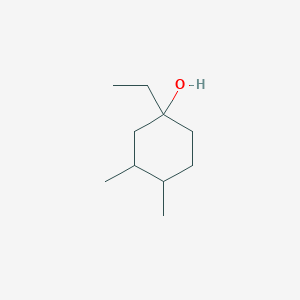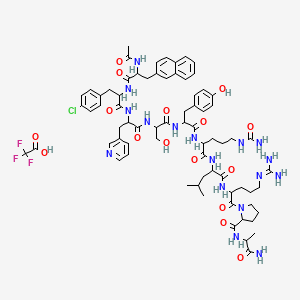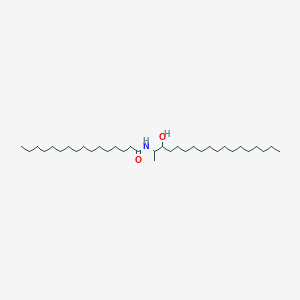
2-(3-Chloro-2-methylpropyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C(_8)H(_15)ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes intramolecular cyclization to form the oxolane ring.
Starting Materials: 3-chloro-2-methylpropyl alcohol, tetrahydrofuran (THF)
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactor: Ensures consistent mixing and temperature control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(3-hydroxy-2-methylpropyl)oxolane.
Oxidation: Formation of 2-(3-chloro-2-methylpropyl)lactone.
Reduction: Formation of 2-(3-methylpropyl)oxolane.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)oxolane involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-methylpropyl)tetrahydrofuran: Similar structure but with a different ring size.
2-(3-Chloro-2-methylpropyl)oxane: Similar structure but with a different heteroatom in the ring.
2-(3-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a nitrogen atom in the ring.
Uniqueness
2-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its oxolane ring provides stability and versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3 |
InChI Key |
HUTPCPLNSMSGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)

![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)
